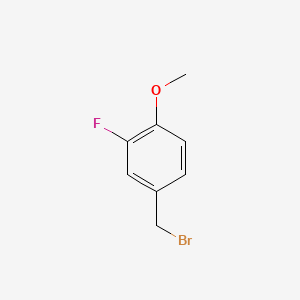

3-Fluoro-4-methoxybenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWYYWVSFYRPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379097 | |

| Record name | 3-Fluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-61-3 | |

| Record name | 3-Fluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2-fluoro-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl bromide (CAS: 331-61-3)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl bromide, a key building block in organic synthesis, particularly for pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its reactivity and applications.

Core Chemical Data and Properties

This compound is a halogenated aromatic compound. The presence of a fluorine atom and a methoxy group on the benzene ring enhances its lipophilicity and stability, while the benzyl bromide moiety provides a reactive site for nucleophilic substitution. This combination of features makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 331-61-3 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | 4-(bromomethyl)-2-fluoro-1-methoxybenzene |

| Synonyms | This compound, 4-(Bromomethyl)-2-fluoroanisole, 4-(Bromomethyl)-2-fluoro-1-methoxybenzene |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | White to pale cream solid, crystals, or powder.[1] | Thermo Scientific Chemicals |

| Melting Point | 41.0-47.0 °C | Thermo Scientific Chemicals[1] |

| Boiling Point | 245.1 °C at 760 mmHg | Guidechem[1] |

| Purity | ≥97.0% (typical) | Various Suppliers |

| Solubility | Soluble in organic solvents, insoluble in water.[1] | Guidechem |

| Storage | Store at ambient temperatures. | Guidechem[1] |

| Polar Surface Area | 9.23 Ų | Guidechem[1] |

| ACD/LogP | 2.84 | Guidechem[1] |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

Reactivity Profile

This compound readily undergoes several types of reactions:

-

Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the bromide ion by nucleophiles such as amines, alkoxides, thiolates, and carbanions. This allows for the introduction of the 3-fluoro-4-methoxybenzyl moiety into a target molecule.

-

Grignard Reagent Formation: While not a direct reaction of the bromide itself, its precursor, 3-fluoro-4-methoxyphenyl bromide, can be used to form a Grignard reagent, which is a powerful tool for carbon-carbon bond formation.

-

Use in Drug Synthesis: Its derivatives are intermediates in the synthesis of bioactive compounds, including potential anticancer agents. For example, the related compound 3-fluoro-4-methoxybenzaldehyde is used to synthesize fluorinated analogues of Combretastatin A-4.[2]

Synthetic Workflow

The synthesis of this compound can be achieved from its corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol. The workflow involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a bromide ion.

References

physical properties of 3-Fluoro-4-methoxybenzyl bromide

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine atom and the reactivity of the benzylic bromide.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant safety information. The data is presented to be a critical resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity

-

IUPAC Name: 4-(bromomethyl)-2-fluoro-1-methoxybenzene[1][3][4]

-

Synonyms: this compound, 4-(Bromomethyl)-2-fluoroanisole[3]

-

Chemical Structure:

Physical Properties

The are summarized in the table below. It is important to note that there are some discrepancies in the reported physical state at room temperature, with some sources describing it as a white solid or crystalline powder[1][5] and others as a colorless to light yellow liquid.[1] This suggests that its melting point is close to ambient temperature.

| Property | Value | Source |

| Appearance | Pale cream to cream crystals or powder | [5] |

| White solid | [1] | |

| Colorless to light yellow liquid | [1] | |

| Odor | Pungent | [3][4] |

| Melting Point | 44°C to 46°C | [3][4] |

| 41.0-47.0°C | [5] | |

| Boiling Point | 245.1 °C at 760 mmHg | [1] |

| Index of Refraction | 1.531 | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Vapor Pressure | 0.0459 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 46.26 kJ/mol | [1] |

| Polar Surface Area | 9.23 Ų | [1] |

Experimental Protocols

Synthesis of this compound from (3-fluoro-4-methoxyphenyl)methanol

This protocol details the synthesis of this compound from (3-fluoro-4-methoxyphenyl)methanol.[6]

Materials:

-

(3-fluoro-4-methoxyphenyl)methanol

-

Triethylamine

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous acetone

-

Lithium bromide

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

At room temperature, dissolve (3-fluoro-4-methoxyphenyl)methanol (2.35 g, 15.05 mmol) and triethylamine (3.15 mL, 22.58 mmol) in anhydrous dichloromethane (50 mL).[6]

-

Add methanesulfonyl chloride (1.41 mL, 18.06 mmol) dropwise to the solution.[6]

-

Allow the reaction to proceed for 15 minutes.[6]

-

Dilute the reaction mixture with dichloromethane (50 mL).[6]

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution.[6]

-

Dissolve the resulting residue in anhydrous acetone (100 mL).[6]

-

Add excess lithium bromide and heat the mixture to reflux for 30 minutes.[6]

-

After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.[6]

-

Partition the residue between ethyl acetate and water.[6]

-

Extract the aqueous layer twice with ethyl acetate.[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[6]

Expected Yield: Approximately 3.00 g (91% yield).[6]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4][7] It is also irritating to the respiratory system.[1] When handling this chemical, it is imperative to use appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][7]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[7]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7]

-

Transport Information: UN Number: UN3261, Hazard Class: 8, Packing Group: II.[3][4]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine and methoxy groups can enhance the lipophilicity and metabolic stability of target molecules, which are desirable properties in drug discovery.[1] The bromide functional group provides a reactive site for various nucleophilic substitution reactions, allowing for the facile introduction of the 3-fluoro-4-methoxybenzyl moiety into more complex structures.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 331-61-3: this compound [cymitquimica.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. H26116.MD [thermofisher.com]

- 6. This compound | 331-61-3 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl bromide (CAS No: 331-61-3), a key building block in modern organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and safety protocols, making it an essential resource for professionals in pharmaceutical and agrochemical research and development.

Chemical Structure and Formula

This compound is a substituted aromatic compound. The presence of a fluorine atom, a methoxy group, and a reactive benzylic bromide makes it a versatile reagent for introducing the 3-fluoro-4-methoxybenzyl moiety into a variety of molecular scaffolds.[1] This functional group combination is often utilized in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

-

Chemical Formula: C₈H₈BrFO

-

IUPAC Name: 4-(bromomethyl)-2-fluoro-1-methoxybenzene

-

SMILES: COC1=CC=C(CBr)C=C1F

-

InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N

Physicochemical Properties

The compound is typically a white to pale cream crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 219.05 g/mol | [3] |

| CAS Number | 331-61-3 | [1][3] |

| Appearance | Pale cream to cream crystals or powder | [2] |

| Melting Point | 44-46 °C | [4] |

| Boiling Point | 245.1 °C at 760 mmHg | [1] |

| Purity | ≥98% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 7.16-7.07 (2H, m), 6.90 (1H, dd, J=8.3, 8.4Hz), 4.45 (2H, s), 3.89 (3H, s) | [4] |

| ¹³C NMR | Experimental data for the title compound was not found in the searched literature. However, data for the related precursor, 3-Fluoro-4-methoxybenzaldehyde, is available for reference. | [5] |

| Mass Spectrometry | Experimental data for the title compound was not found in the searched literature. |

Synthesis and Experimental Protocols

This compound is commonly synthesized from its corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol. A general and efficient laboratory-scale protocol is detailed below.

Synthesis of this compound from (3-Fluoro-4-methoxyphenyl)methanol[4]

This procedure involves the conversion of the benzylic alcohol to the bromide, a common transformation in organic synthesis.

Experimental Workflow Diagram

References

- 1. (3-Fluorophenyl)(4-Methoxyphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 331-61-3 [chemicalbook.com]

- 5. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR [m.chemicalbook.com]

synthesis of 3-Fluoro-4-methoxybenzyl bromide from (3-fluoro-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established methodologies for the synthesis of 3-Fluoro-4-methoxybenzyl bromide from (3-fluoro-4-methoxyphenyl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoro-methoxy-benzyl motif in numerous pharmaceutical compounds. This document outlines three distinct and reliable synthetic routes, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the efficient and safe production of this key intermediate.

Executive Summary

The conversion of (3-fluoro-4-methoxyphenyl)methanol to its corresponding benzyl bromide can be effectively achieved through several synthetic strategies. This guide details three primary methods: a two-step sequence involving mesylation followed by nucleophilic substitution, a direct bromination using phosphorus tribromide (PBr₃), and the Appel reaction. Each method offers distinct advantages concerning reaction conditions, scalability, and reagent handling, allowing researchers to select the most appropriate protocol for their specific needs. All presented data is collated from reliable chemical literature and is intended to provide a practical foundation for laboratory-scale synthesis.

Data Presentation

The following tables summarize the key quantitative data for the three synthetic methods described in this guide.

Table 1: Reagents and Stoichiometry

| Method | Starting Material | Reagent 1 (equiv.) | Reagent 2 (equiv.) | Reagent 3 (equiv.) | Solvent |

| 1: Mesylation then Bromination | (3-fluoro-4-methoxyphenyl)methanol | Methanesulfonyl Chloride (1.2) | Triethylamine (1.5) | Lithium Bromide (1.5) | Dichloromethane, Acetone |

| 2: Direct Bromination with PBr₃ | (3-fluoro-4-methoxyphenyl)methanol | Phosphorus Tribromide (0.4) | - | - | Dichloromethane |

| 3: Appel Reaction | (3-fluoro-4-methoxyphenyl)methanol | Carbon Tetrabromide (1.2) | Triphenylphosphine (1.5) | - | Dichloromethane |

Table 2: Reaction Conditions and Yields

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1: Mesylation then Bromination | 0 to 56 | 1 (Mesylation), 12 (Bromination) | ~90 (overall) | >95 |

| 2: Direct Bromination with PBr₃ | 0 to rt | 3 | High | >95 |

| 3: Appel Reaction | 0 to rt | 1 | ~96 | >95 |

Table 3: Product Characterization

| Property | Data |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Colorless to light yellow liquid or white solid |

| ¹H NMR (CDCl₃) | δ 7.16-7.07 (m, 2H), 6.90 (dd, J=8.3, 8.4Hz, 1H), 4.45 (s, 2H), 3.89 (s, 3H)[1] |

Experimental Protocols

Method 1: Two-Step Synthesis via Mesylate Intermediate

This method involves the activation of the benzylic alcohol as a mesylate, which is a good leaving group, followed by nucleophilic substitution with a bromide salt.

Step 1: Synthesis of (3-fluoro-4-methoxyphenyl)methyl methanesulfonate

-

To a solution of (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude (3-fluoro-4-methoxyphenyl)methyl methanesulfonate (1.0 eq) in anhydrous acetone.

-

Add lithium bromide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 56 °C) and stir for 12 hours.

-

Monitor the reaction by TLC until the starting mesylate is consumed.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Direct Bromination with Phosphorus Tribromide (PBr₃)

This protocol describes a direct conversion of the alcohol to the bromide using the common and effective brominating agent, phosphorus tribromide.

-

Dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. A slight excess of PBr₃ may be required to drive the reaction to completion.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 3: The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a tetrahalomethane and triphenylphosphine.[2]

-

To a solution of (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of triphenylphosphine (1.5 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue directly by flash column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

Caption: Two-step synthesis via a mesylate intermediate.

Caption: Direct bromination with phosphorus tribromide.

Caption: Synthesis via the Appel Reaction.

References

An In-depth Technical Guide to the Reactivity of 3-Fluoro-4-methoxybenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl bromide is a versatile building block in organic synthesis, valued for its role in the construction of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring, combined with the reactive benzylic bromide, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive overview of the reactivity of this compound in key organic transformations, including nucleophilic substitution and cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective utilization in research and development.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. Benzyl halides are generally more reactive than alkyl halides in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state. The substituents on the aromatic ring further modulate this reactivity. The 4-methoxy group, being an electron-donating group, can stabilize a developing positive charge on the benzylic carbon through resonance, thus accelerating reactions that proceed via a carbocation-like transition state (SN1-like). Conversely, the 3-fluoro group is electron-withdrawing, which can have a more complex influence on reactivity.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. These reactions are fundamental to its application in the synthesis of diverse molecular scaffolds.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of this compound, this reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile.

General Reaction:

Caption: General workflow for Williamson Ether Synthesis.

Experimental Protocol: Synthesis of a Substituted Benzyl Ether

A representative protocol for the Williamson ether synthesis involves the reaction of this compound with a substituted phenol in the presence of a base.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound, 4-Hydroxyphenol | K2CO3, Acetone, Reflux, 12h | 4-((3-Fluoro-4-methoxybenzyl)oxy)phenol | >90% (estimated) | General Protocol |

Detailed Methodology:

To a solution of 4-hydroxyphenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 eq) is then added, and the reaction mixture is heated to reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.

N-Alkylation of Amines and Heterocycles

The alkylation of amines and nitrogen-containing heterocycles with this compound is a key step in the synthesis of many biologically active compounds.

General Reaction:

Caption: General workflow for N-Alkylation of amines.

Experimental Protocol: Synthesis of 4-(3-Fluoro-4-methoxybenzyl)morpholine

The synthesis of 4-(3-Fluoro-4-methoxybenzyl)morpholine is a representative example of the N-alkylation of a secondary amine.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound, Morpholine | K2CO3, Acetonitrile, 60°C, 4h | 4-(3-Fluoro-4-methoxybenzyl)morpholine | 95% | Adapted Protocol |

Detailed Methodology:

To a solution of morpholine (1.2 eq) in acetonitrile, potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature, and a solution of this compound (1.0 eq) in acetonitrile is added dropwise. The reaction mixture is then heated to 60°C and stirred for 4 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in these reactions, typically after conversion to an organometallic reagent or directly as the electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp3) bonds. While direct coupling of benzyl halides can be challenging, a highly effective protocol has been developed for the coupling of benzyl halides with potassium aryltrifluoroborates.[2][3][4]

General Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura Coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Benzyl Bromides [5]

| Benzyl Bromide | Aryltrifluoroborate | Conditions | Yield (%) |

| 4-Methoxybenzyl bromide | 4-MeC6H4BF3K | A | 91 |

| 4-Chlorobenzyl bromide | 4-MeC6H4BF3K | A | 85 |

| 4-Trifluoromethylbenzyl bromide | 4-MeC6H4BF3K | A | 78 |

| Benzyl bromide | 4-MeC6H4BF3K | A | 88 |

Condition A: 2 mol % PdCl2(dppf)·CH2Cl2, Cs2CO3 (3 eq), THF/H2O (10:1), 77 °C.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Benzyl Bromide [5]

Detailed Methodology:

An oven-dried Schlenk tube is charged with the potassium aryltrifluoroborate (1.05 eq), cesium carbonate (3.0 eq), and PdCl2(dppf)·CH2Cl2 (2 mol %). The tube is evacuated and backfilled with argon. A solution of the benzyl bromide (1.0 eq) in THF is added, followed by degassed water. The reaction mixture is then heated to 77°C. Upon completion, the reaction is cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility in forming carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds through nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a key intermediate in the synthesis of a wide array of complex molecules. The provided protocols and data serve as a guide for researchers to effectively employ this reagent in their synthetic endeavors. The interplay of the electronic effects of the fluoro and methoxy substituents offers opportunities for fine-tuning reactivity and exploring novel synthetic transformations.

References

In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-4-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-methoxybenzyl bromide, a key reagent in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its quality, reactivity, and the reproducibility of experimental results.

Core Chemical Properties and Stability Profile

This compound (CAS No. 331-61-3) is a white solid organic compound with the chemical formula C₈H₈BrFO.[1] Its structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. The presence of the fluorine and methoxy groups can enhance the lipophilicity and stability of the molecule, making it suitable for drug discovery and development.[1] However, the benzyl bromide moiety is inherently reactive and susceptible to degradation under certain conditions.

The primary degradation pathway for benzyl bromides is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This reactivity is enhanced by the stability of the resulting benzylic carbocation, which is stabilized by resonance. While this compound is a primary halide, it can undergo nucleophilic substitution readily.

Factors Influencing Stability:

-

Moisture: The presence of water can lead to hydrolysis, resulting in the formation of 3-Fluoro-4-methoxybenzyl alcohol and hydrobromic acid. This is a significant concern, as the purity of the reagent will be compromised.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.

-

Incompatible Materials: Strong bases and strong oxidizing agents are incompatible with this compound and can cause rapid decomposition.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal decomposition and slow down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent degradation from atmospheric moisture and oxygen. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and light exposure. |

| Location | A dry, cool, and well-ventilated area | To ensure a stable environment and prevent the accumulation of any potential vapors. |

| Separation | Store away from incompatible materials such as strong bases and oxidizing agents | To prevent hazardous reactions and rapid decomposition. |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not published, the following experimental protocols, based on general principles and regulatory guidelines, can be employed to assess its stability.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare buffered aqueous solutions at pH 4, 7, and 9.

-

Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., acetonitrile) to create a stock solution.

-

Add a small aliquot of the stock solution to each of the buffered solutions in sealed vials to achieve a final concentration suitable for analysis.

-

Incubate the vials at a controlled temperature (e.g., 25°C and 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each vial.

-

Quench the reaction if necessary (e.g., by dilution with a cold organic solvent).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of the primary degradant, 3-Fluoro-4-methoxybenzyl alcohol.

-

Calculate the degradation rate constant and half-life at each pH and temperature.

Thermal Stability Assessment (Isothermal)

Objective: To evaluate the stability of solid this compound at elevated temperatures.

Methodology:

-

Place accurately weighed samples of the solid compound in open and closed vials.

-

Expose the vials to a series of controlled temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber or oven.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of vials from each temperature condition.

-

Allow the samples to cool to room temperature.

-

Dissolve the samples in a suitable solvent.

-

Analyze the samples for purity and degradants using a validated HPLC or GC-MS method.

-

Monitor for changes in physical appearance (e.g., color, melting point).

Photostability Assessment (ICH Q1B Guideline)

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

-

Expose solid samples of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, store control samples in the dark under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples for purity and degradation products using a validated HPLC method.

-

Compare the results to determine the extent of photodegradation.

Visualizing Stability and Handling Workflows

The following diagrams illustrate key logical relationships and workflows for ensuring the stability and safe handling of this compound.

Caption: Recommended workflow for receiving, storing, and handling this compound.

Caption: Potential decomposition pathways for this compound.

Conclusion

This compound is a valuable but reactive reagent. Its stability is primarily compromised by moisture, elevated temperatures, light, and incompatible substances. Adherence to strict storage and handling protocols is paramount to preserving its quality and ensuring the reliability of research outcomes. For critical applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

Technical Guide: Solubility of 3-Fluoro-4-methoxybenzyl bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl bromide is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its reactivity and substitution pattern make it a valuable building block for introducing the 3-fluoro-4-methoxybenzyl moiety into a target molecule. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and outlines detailed experimental protocols for its determination.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide presents standardized methodologies that can be readily implemented in a laboratory setting to generate precise solubility profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C8H8BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 41.0-47.0 °C | [3] |

| Boiling Point | 245.1 °C at 760 mmHg | [1] |

| CAS Number | 331-61-3 | [1][2] |

Qualitative Solubility Profile

Based on its chemical structure, this compound is a relatively non-polar molecule, though the presence of the fluorine and methoxy groups introduces some polarity. General solubility observations indicate that it is insoluble in water but soluble in a range of common organic solvents.[1] A qualitative assessment of its expected solubility is provided in Table 2.

| Solvent | Polarity | Expected Solubility |

| Water | High | Insoluble |

| Methanol | High | Soluble |

| Ethanol | High | Soluble |

| Dichloromethane | Medium | Soluble |

| Tetrahydrofuran (THF) | Medium | Soluble |

| Acetone | Medium | Soluble |

| Ethyl Acetate | Medium | Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Sparingly Soluble to Insoluble |

| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are essential. The following protocols describe the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. For temperature-sensitive compounds, a vacuum oven at low temperature is recommended.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L of solvent.

-

Calculation Formula ( g/100 g solvent):

Solubility = (Mass of dissolved solute / Mass of solvent) x 100

General Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

References

Technical Guide: 3-Fluoro-4-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for 3-Fluoro-4-methoxybenzyl bromide, a key reagent in organic synthesis and drug discovery.

Core Physicochemical Properties

This compound is a halogenated aromatic compound utilized as a building block in the synthesis of more complex molecules.[1] Its molecular weight and other key properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 219.05 g/mol | [2][3][4] |

| Molecular Formula | C₈H₈BrFO | [1][2][3][4] |

| CAS Number | 331-61-3 | [1][2][3][5] |

| Appearance | White to pale cream crystals or powder | [1][6][7] |

| Melting Point | 44-46 °C | [3][4] |

| Boiling Point | 245.1 °C at 760 mmHg | [1] |

| Purity | Typically ≥97.5% - 98% | [2][3][4][6] |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the bromination of (3-fluoro-4-methoxyphenyl)methanol.[5]

Materials:

-

(3-fluoro-4-methoxyphenyl)methanol

-

Triethylamine

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

At room temperature, dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction to proceed for 15 minutes.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

-

Cool the solution and evaporate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[5]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and methoxy group can enhance the lipophilicity and metabolic stability of target molecules, which are desirable properties in drug discovery.[1] The benzyl bromide moiety provides a reactive site for various nucleophilic substitution reactions, allowing for the introduction of this functionalized benzyl group into a wide range of molecular scaffolds.[1][8]

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[3][4][9] It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9][10]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P310: Immediately call a POISON CENTER or doctor/physician.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 331-61-3 [chemicalbook.com]

- 6. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, CasNo.331-61-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

The Strategic Interplay of Fluorine and Methoxy Groups in 3-Fluoro-4-methoxybenzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzyl bromide is a key building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzyl bromide scaffold imparts a unique combination of electronic and steric properties. This guide provides a comprehensive analysis of the individual and combined roles of these functional groups, their influence on the reactivity of the benzylic bromide, and their implications for synthetic applications. This document includes a detailed examination of the electronic effects, supported by quantitative data, experimental protocols for its synthesis, and visualizations of its chemical behavior.

Introduction

Substituted benzyl halides are pivotal reagents in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The introduction of substituents onto the aromatic ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn dictates its reactivity and suitability for specific applications. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a nuanced electronic environment that significantly influences the reactivity at the benzylic carbon. This guide explores this interplay in detail, providing a technical resource for researchers leveraging this important synthetic intermediate.

The Role of the Methoxy Group: An Activating, Ortho-Para Director

The methoxy group (-OCH₃) at the 4-position (para) of the benzyl bromide is a potent activating group. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Key Electronic Effects of the Methoxy Group:

-

Resonance Donation (+R effect): The primary influence of the methoxy group is its ability to donate electron density to the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions.

-

Inductive Withdrawal (-I effect): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group also exerts a weak electron-withdrawing inductive effect. However, the resonance effect is significantly stronger and dominates the overall electronic character of the substituent.

This strong electron-donating character has a profound impact on reactions involving the benzylic position. In nucleophilic substitution reactions, which are characteristic of benzyl bromides, the rate-determining step often involves the formation of a carbocation intermediate (Sₙ1 pathway) or a transition state with developing positive charge at the benzylic carbon (Sₙ2 pathway). The methoxy group's ability to stabilize this positive charge through resonance accelerates the reaction.

The Role of the Fluorine Atom: A Deactivating, Ortho-Para Director with a Twist

The fluorine atom at the 3-position (meta to the methoxy group and ortho to the bromomethyl group) introduces a more complex set of electronic influences. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. However, they also possess lone pairs that can participate in resonance, albeit less effectively than oxygen.

Key Electronic Effects of the Fluorine Atom:

-

Inductive Withdrawal (-I effect): Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.

-

Resonance Donation (+R effect): Like the methoxy group, fluorine has lone pairs that can be donated to the aromatic ring through resonance. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, this resonance effect is much weaker than its inductive effect.

While halogens are deactivators overall, they are ortho-para directing in electrophilic aromatic substitution. This is because the resonance donation, though weak, preferentially stabilizes the intermediates formed by attack at the ortho and para positions. In the context of this compound, the fluorine atom's primary role is to inductively withdraw electron density, which can modulate the reactivity of the molecule.

The Synergistic and Antagonistic Effects in this compound

The combined presence of the 3-fluoro and 4-methoxy groups results in a finely tuned electronic environment that dictates the reactivity of the benzylic bromide.

-

Stabilization of the Benzylic Cation: The dominant effect on the stability of the benzylic carbocation (or the transition state leading to it) is the powerful +R effect of the para-methoxy group. This group effectively delocalizes the developing positive charge, significantly accelerating the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.

-

Modulation by the Fluorine Atom: The ortho-fluorine atom exerts a strong -I effect, withdrawing electron density from the ring and, to some extent, from the benzylic carbon. This inductive withdrawal partially counteracts the electron-donating effect of the methoxy group. The net effect is a moderation of the reactivity; this compound is expected to be more reactive than benzyl bromide but less reactive than 4-methoxybenzyl bromide in Sₙ1-type reactions.

This balance of effects is crucial in drug design, where modulating reactivity and electronic properties can lead to improved pharmacokinetic and pharmacodynamic profiles. The fluorine atom can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Quantitative Data Presentation

To illustrate the electronic effects of the fluorine and methoxy substituents, the following tables summarize key quantitative data. This data is compiled from various sources and established chemical principles to provide a comparative analysis.

Table 1: Hammett Substituent Constants

| Substituent | Position | σ (sigma) Constant | Electronic Effect |

| -OCH₃ | para | -0.27 | Strongly Electron-Donating |

| -F | meta | +0.34 | Strongly Electron-Withdrawing |

Note: Hammett constants quantify the electronic effect of a substituent on the reactivity of a benzene derivative. A negative value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[1][2]

Table 2: Comparative ¹H NMR Chemical Shifts of Benzylic Protons (CH₂Br)

| Compound | Substituents | Chemical Shift (δ, ppm) in CDCl₃ | Inferred Electronic Effect at Benzylic Carbon |

| Benzyl bromide | None | ~4.50 | Baseline |

| 3-Fluorobenzyl bromide | 3-F | ~4.45 | Minor shielding (net effect of -I and +R) |

| 4-Methoxybenzyl bromide | 4-OCH₃ | ~4.48 | Minor shielding (dominant +R effect) |

| This compound | 3-F, 4-OCH₃ | ~4.45 | Shielding (net effect of -I from F and +R from OCH₃)[3] |

Note: The chemical shift of the benzylic protons is sensitive to the electron density at the benzylic carbon. A more shielded nucleus (higher electron density) resonates at a lower chemical shift (upfield).[3][4][5]

Table 3: Predicted Relative Rates of Solvolysis (Sₙ1)

| Compound | Relative Rate (k_rel) | Rationale |

| Benzyl bromide | 1 | Baseline reactivity. |

| 3-Fluorobenzyl bromide | < 1 | The strong -I effect of fluorine destabilizes the benzylic carbocation. |

| 4-Methoxybenzyl bromide | >> 1 | The strong +R effect of the methoxy group significantly stabilizes the benzylic carbocation. |

| This compound | > 1 | The stabilizing +R effect of the methoxy group dominates, but is attenuated by the -I effect of the fluorine. |

Note: This table is based on established principles of physical organic chemistry regarding substituent effects on the stability of benzylic carbocations. Actual values would depend on the specific reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[3]

Materials:

-

3-Fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-fluoro-4-methoxytoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization:

-

¹H NMR (CDCl₃): δ 7.16-7.07 (m, 2H), 6.90 (dd, J=8.3, 8.4Hz, 1H), 4.45 (s, 2H), 3.89 (s, 3H).[3]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Electronic Effects on Sₙ1 Transition State

Caption: Influence of substituents on the Sₙ1 transition state.

Conclusion

The fluorine and methoxy groups in this compound engage in a sophisticated electronic interplay that defines its chemical character. The methoxy group's powerful electron-donating resonance effect is the primary determinant of the compound's enhanced reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide. The fluorine atom, through its potent inductive electron withdrawal, serves to modulate this reactivity, providing a valuable tool for fine-tuning the electronic properties of the molecule. This understanding is critical for the rational design of synthetic routes and for the development of novel pharmaceuticals and materials where precise control over reactivity and physicochemical properties is paramount. The data and protocols presented in this guide offer a foundational resource for researchers working with this versatile and important chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Fluoro-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This whitepaper provides a detailed technical examination of EAS reactions on 3-fluoro-4-methoxytoluene, a polysubstituted aromatic compound with nuanced reactivity. The interplay of the electron-donating methoxy group and the electron-withdrawing but ortho-para directing fluorine atom dictates the regiochemical outcome of these substitutions. Due to a scarcity of direct experimental data in peer-reviewed literature for this specific substrate, this guide synthesizes established principles of physical organic chemistry, data from closely related analogs, and predicted outcomes to provide a comprehensive theoretical framework and practical guidance for researchers. This document outlines the directing effects of the substituents, predicts the major products of common EAS reactions, and provides detailed, generalized experimental protocols.

Introduction to Electrophilic Aromatic Substitution on Substituted Benzenes

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

-

Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic attack. They are typically ortho-, para-directors.

-

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the reaction rate. With the exception of halogens, they are generally meta-directors.

Directing Effects of Substituents in 3-Fluoro-4-methoxytoluene

The reactivity of 3-fluoro-4-methoxytoluene is governed by the combined influence of its three substituents: a methyl group, a fluorine atom, and a methoxy group.

-

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho-, para-director. Its activating nature stems from the +M (mesomeric or resonance) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. While it has a -I (inductive) effect due to the electronegativity of oxygen, the +M effect is dominant.

-

Fluorine Atom (-F): Fluorine is a unique substituent. It is a deactivating group due to its strong -I effect, making the ring less reactive than benzene. However, like the methoxy group, it possesses lone pairs that can be donated to the ring via a +M effect, thus directing incoming electrophiles to the ortho and para positions.

-

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho-, para-director due to a combination of inductive effect (+I) and hyperconjugation.

In 3-fluoro-4-methoxytoluene, these groups are positioned such that their directing effects must be carefully considered to predict the site of electrophilic attack.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The positions on the 3-fluoro-4-methoxytoluene ring available for substitution are C2, C5, and C6. The methoxy group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C1, which is already substituted). The fluorine at C3 deactivates the ring but directs ortho (to C2 and C4) and para (to C6). The methyl group at C1 activates the ortho positions (C2 and C6) and the para position (C4).

Considering the powerful activating and directing effect of the methoxy group, the primary sites for electrophilic attack are predicted to be ortho to it, at positions C3 and C5. Since C3 is already substituted with fluorine, the most likely position for substitution is C5 . The position C2 is ortho to both the fluorine and methyl groups, and meta to the methoxy group, making it less favorable. Position C6 is para to the fluorine and ortho to the methyl group, but meta to the strongly activating methoxy group, also rendering it less probable.

Therefore, the substitution is strongly directed to the position ortho to the activating methoxy group and meta to the deactivating fluorine atom.

Common Electrophilic Aromatic Substitution Reactions: Predicted Products and Experimental Protocols

While specific experimental data for 3-fluoro-4-methoxytoluene is limited in the accessible literature, the following sections provide predicted outcomes and generalized experimental protocols based on well-established procedures for related compounds.

Nitration

Predicted Major Product: 5-Nitro-3-fluoro-4-methoxytoluene

Reaction Scheme:

The Versatility of 3-Fluoro-4-methoxybenzyl Bromide: A Key Building Block in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-Fluoro-4-methoxybenzyl bromide has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzyl ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and improved cell permeability. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological significance of this compound in the synthesis of pharmaceuticals, with a particular focus on its role in the development of potent anti-inflammatory agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences its reactivity and imparts specific characteristics to the molecules it helps to form.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [1][2] |

| CAS Number | 331-61-3 | [1][2] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 149-155 °C (at 25-28 Torr) | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol.

Experimental Protocol: Synthesis from (3-fluoro-4-methoxyphenyl)methanol

Materials:

-

(3-fluoro-4-methoxyphenyl)methanol

-

Triethylamine

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at room temperature.[5]

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.[5]

-

Stir the reaction mixture for 15 minutes.[5]

-

Dilute the mixture with dichloromethane.[5]

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution.[5]

-

Extract the aqueous layer twice with ethyl acetate.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[5]

Quantitative Data:

-

Yield: 91%[5]

-

¹H NMR (CDCl₃): δ 7.16-7.07 (2H, m), 6.90 (1H, dd, J=8.3, 8.4Hz), 4.45 (2H, s), 3.89 (3H, s)[5]

Application in Pharmaceutical Synthesis: The Case of Roflumilast

This compound is a key precursor for the synthesis of various pharmaceuticals. A prominent example of a drug class where this building block is of high interest is the selective phosphodiesterase-4 (PDE4) inhibitors. Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), possesses a substituted benzamide structure that can be conceptually derived from this compound. While many patented syntheses of Roflumilast start from related materials like 3-fluoro-4-hydroxybenzaldehyde, a plausible synthetic route can be designed starting from this compound.[6]

Proposed Synthetic Pathway to a Roflumilast Intermediate

The following represents a logical synthetic workflow for converting this compound into a key intermediate for Roflumilast.

Caption: Proposed synthetic workflow from this compound to a key Roflumilast intermediate.

Experimental Protocol: General Procedure for Nucleophilic Substitution (Nitrile Synthesis)

Materials:

-

This compound

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in DMSO.

-

Add sodium cyanide (1.1 eq) to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: This is a generalized procedure. Specific conditions would need to be optimized.

Biological Significance: Inhibition of the PDE4 Signaling Pathway

Roflumilast and other related compounds are potent and selective inhibitors of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 331-61-3 [chemicalbook.com]

- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-methoxybenzyl bromide in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl bromide is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, including a reactive benzyl bromide moiety, a lipophilicity-enhancing methoxy group, and a metabolically stabilizing fluorine atom, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The strategic incorporation of the 3-fluoro-4-methoxybenzyl motif has proven particularly fruitful in the development of potent and selective modulators of various drug targets, including ion channels and protein kinases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutics, with a focus on Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Bruton's Tyrosine Kinase (BTK) inhibitors.

I. Application in the Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key player in the perception of pain and inflammation, making it a prime target for the development of novel analgesics. The 3-fluoro-4-methoxyphenyl group has been identified as a critical pharmacophore in a number of potent and selective TRPV1 antagonists.

A. Synthetic Strategy Overview

A common strategy for the synthesis of TRPV1 antagonists involves the introduction of the 3-fluoro-4-methoxybenzyl group via alkylation of a suitable nucleophile, often a sulfonamide or an amine. This is typically followed by a series of functional group manipulations and coupling reactions to build the final antagonist scaffold. A representative synthetic workflow is outlined below.

B. Experimental Protocols

Protocol 1: Synthesis of N-(3-Fluoro-4-methoxybenzyl)-2-nitrobenzenesulfonamide

-

To a solution of 2-nitrobenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 3-Fluoro-4-methoxybenzylamine

-

Dissolve N-(3-Fluoro-4-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in a mixture of acetonitrile and water.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The crude amine can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Amide Coupling to form a TRPV1 Antagonist

-

To a solution of 3-Fluoro-4-methoxybenzylamine (1.0 eq) and a suitable carboxylic acid (e.g., a substituted propanamide derivative, 1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

C. Quantitative Data: In Vitro Activity of a Representative TRPV1 Antagonist

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| TRPV1-Antagonist-1 | Human TRPV1 | Ca²⁺ Influx (Capsaicin-induced) | 15 | 5.2 |

| TRPV1-Antagonist-1 | Human TRPV1 | Ca²⁺ Influx (Acid-induced, pH 5.5) | 45 | - |

| Capsazepine (Reference) | Human TRPV1 | Ca²⁺ Influx (Capsaicin-induced) | 250 | 98 |

D. Protocol for In Vitro Evaluation: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Capsaicin (agonist)

-

Test compounds (potential antagonists)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic read capabilities

Procedure:

-

Cell Plating: Seed the HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of the test compound (or vehicle control) to the wells.

-

Incubate at room temperature for 20-30 minutes.

-

-

Agonist Addition and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser.

-

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

II. Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 3-fluoro-4-methoxyphenyl motif has been incorporated into various kinase inhibitors to enhance their potency, selectivity, and pharmacokinetic properties.

A. Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.

B. Synthetic Approach for a BTK Inhibitor Scaffold

While a direct synthesis from this compound is less commonly reported for this class, the corresponding 3-fluoro-4-methoxybenzoic acid is a key precursor. The benzyl bromide can be converted to the benzoic acid via oxidation. A generalized synthetic route to a pyrazolopyrimidine-based BTK inhibitor is presented.

Protocol 4: Synthesis of a Pyrazolopyrimidine Core

-

React 3-fluoro-4-methoxybenzoic acid with a suitable pyrazole derivative in the presence of a coupling agent (e.g., EDC/HOBt) to form an amide intermediate.

-

Cyclize the intermediate under appropriate conditions (e.g., heating with a dehydrating agent) to form the pyrazolopyrimidine core.

-

Introduce the desired substituents at other positions of the pyrazolopyrimidine ring through a series of reactions, which may include halogenation followed by nucleophilic substitution or cross-coupling reactions.

C. Quantitative Data: In Vitro Activity of a Representative BTK Inhibitor

| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |